"6-Butyl-3,6-dihydro-2,4-dimethyl-2H-pyran" CAS 24237-00-1
"6-Butyl-3,6-dihydro-2,4-dimethyl-2H-pyran" CAS 24237-00-1
An In-Depth Technical Guide to 6-Butyl-3,6-dihydro-2,4-dimethyl-2H-pyran (CAS 24237-00-1)
Abstract
This technical guide provides a comprehensive analysis of 6-Butyl-3,6-dihydro-2,4-dimethyl-2H-pyran (CAS 24237-00-1), a heterocyclic compound widely known in the fragrance industry by its trade name, Gyrane. While its primary application lies in perfumery for its radiant green and geranium-like aroma, the core 3,6-dihydro-2H-pyran scaffold represents a structure of significant interest to researchers in organic synthesis and drug discovery. This document delves into the compound's physicochemical properties, predictive spectroscopic profile, and detailed synthesis methodologies, with a focus on the industrially relevant Prins reaction. Mechanistic principles, alternative synthetic strategies such as the Hetero-Diels-Alder reaction, applications beyond fragrance, and a thorough safety and regulatory profile are discussed. This guide is intended for scientists, researchers, and professionals seeking a deep technical understanding of this molecule, bridging its commercial utility with its broader scientific context.
Introduction: The Significance of the Dihydropyran Scaffold
The dihydropyran ring is a privileged heterocyclic motif found in a vast array of biologically active natural products and pharmaceuticals.[1][2] Its presence is critical to the function of molecules with applications ranging from antitumor agents to antibiotics. The strategic synthesis and functionalization of this scaffold are therefore of paramount importance in medicinal chemistry and drug development.[1][3][4]
6-Butyl-3,6-dihydro-2,4-dimethyl-2H-pyran, while commercially utilized as a fragrance ingredient, serves as an excellent case study for the synthesis and properties of this important class of compounds.[5][6] Its specific substitution pattern gives rise to its characteristic fresh, green, and floral odor profile.[6][7][8] This guide will explore the chemistry of this specific molecule, providing insights that are applicable to the broader class of dihydropyrans.
Caption: Experimental workflow for the synthesis via Prins cyclization.
Detailed Protocol:
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Reactor Setup: Charge a glass-lined reactor equipped with an overhead stirrer, thermometer, and addition funnel with 2-methyl-1-penten-4-ol (1.0 eq).
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Catalyst Introduction: Under agitation, slowly add a catalytic amount of a strong acid, such as sulfuric acid, while maintaining the temperature below 30°C.
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Aldehyde Addition: Add n-valeraldehyde (1.0-1.1 eq) dropwise via the addition funnel, carefully controlling the rate to manage the exothermic reaction and maintain the target temperature.
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Reaction: After the addition is complete, allow the mixture to stir at room temperature until reaction completion is confirmed by gas chromatography (GC) analysis.
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Workup: Quench the reaction by slowly adding it to a stirred, aqueous solution of sodium bicarbonate. Separate the organic layer.
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Purification: Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate. The crude product is then purified by fractional distillation under reduced pressure to yield the final product.
Alternative Strategy: The Hetero-Diels-Alder Reaction
From a synthetic design perspective, the Hetero-Diels-Alder (HDA) reaction is a highly convergent and stereocontrolled method for forming dihydropyran rings. [9][10]This [4+2] cycloaddition involves a conjugated diene reacting with a dienophile containing a heteroatom, such as a carbonyl group (an oxo-Diels-Alder reaction). [11]While not the primary industrial route for this specific molecule, understanding this alternative provides valuable context for researchers designing syntheses for novel dihydropyran derivatives. The HDA approach offers excellent control over regioselectivity and stereoselectivity, which is critical in the synthesis of complex molecules. [9][10][11]
Caption: Logical flow of the Hetero-Diels-Alder reaction.
Applications and Industrial Relevance
Core Application in Fragrance Chemistry
The primary and most significant application of 6-Butyl-3,6-dihydro-2,4-dimethyl-2H-pyran is as a fragrance ingredient. [5]Marketed as Gyrane, it is valued for its unique olfactory profile.
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Odor Characteristics: It imparts a radiant, green, and floral character with distinct spicy notes reminiscent of geranium. [7][12]* Use in Formulations: Perfumers use it to support and lift the fresh green top notes of a fragrance composition. [6][7]It blends well with other green and floral materials and is frequently used in functional fragrances for products like fabric conditioners, detergents, cleaners, and air fresheners. [6][13]The recommended usage level can be up to 10% in the fragrance concentrate. [7]
The Dihydropyran Scaffold in Drug Discovery
For the intended audience, it is crucial to recognize that the value of this compound's structural class extends far beyond perfumery. The dihydropyran core is a key building block in the synthesis of numerous complex natural products with potent biological activity. [1][2]Therefore, the synthetic methodologies and chemical principles discussed in this guide are directly applicable to research and development in the pharmaceutical sector. Mastery of reactions like the Prins and HDA cyclizations enables the construction of molecular libraries based on the dihydropyran scaffold for screening and lead optimization programs. [4]
Safety, Handling, and Regulatory Profile
Proper handling and awareness of the safety profile are critical when working with any chemical substance.
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Statement | Source(s) |
| Hazard | H411 | Toxic to aquatic life with long lasting effects | [5][14] |
| Precaution | P273 | Avoid release to the environment | [14] |
| Precaution | P391 | Collect spillage | [14] |
| Precaution | P501 | Dispose of contents/container to an approved facility | [14] |
Safe Handling and Emergency Protocol
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Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors. [14][15]2. Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield. [14][15]3. Fire Safety: The material is combustible. [15]Keep away from heat, sparks, and open flames. Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires. [15]4. First Aid Measures:
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Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. [14] * Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water. [14] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [15] * Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. [14][15]5. Environmental Precautions: Due to its aquatic toxicity, prevent spillage from entering drains or waterways. [14][15]Collect any spills with an inert absorbent material. [15]
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Regulatory Information
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TSCA: The substance is listed on the EPA's Toxic Substances Control Act (TSCA) inventory with "ACTIVE" status. [5]* IFRA: It is recognized as a fragrance ingredient and is included on the International Fragrance Association (IFRA) transparency list. [5]
Conclusion
6-Butyl-3,6-dihydro-2,4-dimethyl-2H-pyran is a molecule with a distinct dual identity. Commercially, it is a valuable and widely used ingredient that provides a signature green, floral character to a multitude of fragranced products. Scientifically, it serves as a practical example of the synthesis and chemistry of the dihydropyran ring system—a scaffold of immense importance in the fields of natural product synthesis and medicinal chemistry. The principles of its synthesis, particularly via the Prins cyclization, and an understanding of its physicochemical and safety profiles provide researchers and drug development professionals with foundational knowledge applicable to the creation of more complex and potentially bioactive molecules.
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